![molecular formula C21H19F B13409275 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 82832-61-9](/img/structure/B13409275.png)
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound with the molecular formula C17H15F It is a derivative of benzene, where a fluorine atom and a propylphenyl group are substituted at the para positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propylphenylboronic acid and 1-fluoro-4-iodobenzene.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.
Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.
科学的研究の応用
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application
Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.
Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.
類似化合物との比較
Similar Compounds
1-fluoro-4-[4-(4-fluorophenyl)phenyl]benzene: Similar structure but with an additional fluorine atom.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: A related compound with an ethyl group instead of a propyl group.
Uniqueness
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the fluorine atom at specific positions influences its reactivity and interactions with other molecules.
特性
CAS番号 |
82832-61-9 |
|---|---|
分子式 |
C21H19F |
分子量 |
290.4 g/mol |
IUPAC名 |
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChIキー |
HIJVBKASVVNKOM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


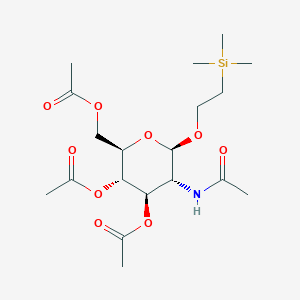
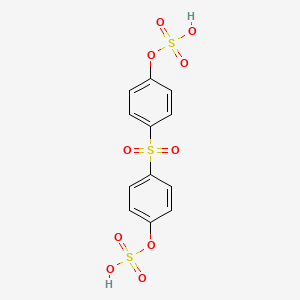
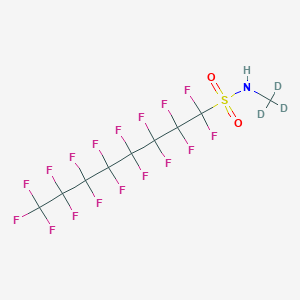
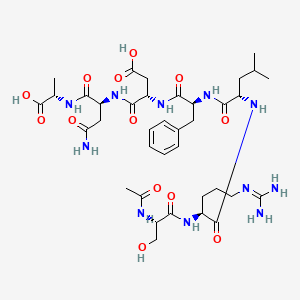
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
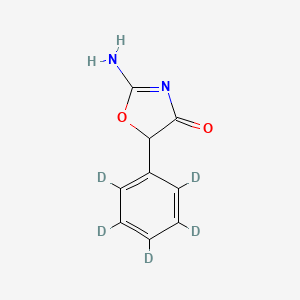
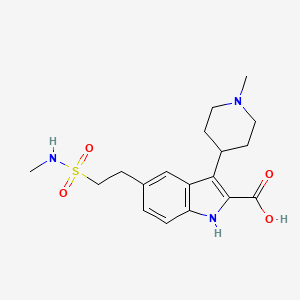
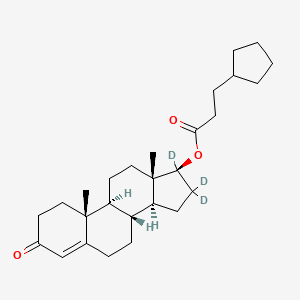
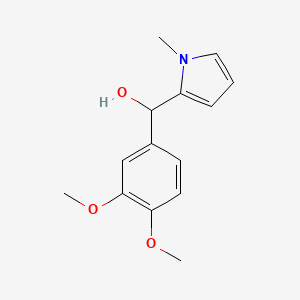
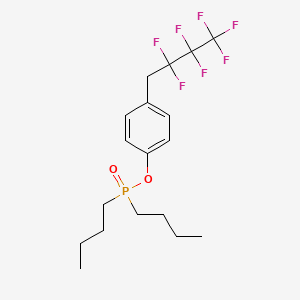
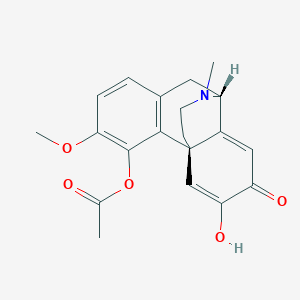
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
